molecular formula C23H26N6O2 B10920922 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10920922
M. Wt: 418.5 g/mol
InChI Key: LCXOMKWTIPHMHX-UHFFFAOYSA-N
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Description

N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Attachment of the Methyl and Ethyl Groups: The next step involves the alkylation of the pyrazole ring to introduce the methyl and ethyl groups. This is typically achieved using alkyl halides in the presence of a strong base.

    Formation of the Pyrazolopyridine Core: The pyrazole derivative is then reacted with a suitable pyridine derivative to form the pyrazolopyridine core. This step often requires the use of a coupling agent such as palladium catalysts.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the pyrazolopyridine core reacts with a methoxyphenyl halide.

    Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Biology: It is used in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(4-HYDROXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • **N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(4-CHLOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O2/c1-6-28-16(4)17(13-25-28)12-24-23(30)20-11-14(2)26-22-21(20)15(3)27-29(22)18-7-9-19(31-5)10-8-18/h7-11,13H,6,12H2,1-5H3,(H,24,30)

InChI Key

LCXOMKWTIPHMHX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=C(C=C4)OC)C)C

Origin of Product

United States

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